N-Cyclopropyl-3-[4-(trifluoromethyl)phenyl]propanamide
Description
Properties
IUPAC Name |
N-cyclopropyl-3-[4-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO/c14-13(15,16)10-4-1-9(2-5-10)3-8-12(18)17-11-6-7-11/h1-2,4-5,11H,3,6-8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUIQRTJNSSZKGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CCC2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Synthetic Challenges
Molecular Architecture
The compound features a propanamide core ($$ \text{CH}2\text{CH}2\text{CONH}2 $$) substituted at the α-position with a cyclopropyl group and at the β-position with a 4-(trifluoromethyl)phenyl moiety. The trifluoromethyl group ($$ \text{CF}3 $$) introduces electron-withdrawing properties, while the cyclopropyl ring imposes steric constraints that influence reactivity.
Synthetic Hurdles
- Cyclopropyl Stability : The strained cyclopropane ring is prone to ring-opening under acidic or high-temperature conditions, necessitating mild reaction environments.
- Trifluoromethyl Reactivity : The $$ \text{CF}_3 $$ group’s strong electronegativity complicates electrophilic aromatic substitution, often requiring pre-functionalized building blocks.
- Amide Bond Formation : Achieving regioselective coupling between the cyclopropylamine and carboxylic acid derivatives without racemization remains challenging.
Primary Synthesis Routes
Amide Coupling via Carbodiimide Chemistry
This two-step method involves synthesizing 3-[4-(trifluoromethyl)phenyl]propanoic acid followed by coupling with cyclopropylamine.
Synthesis of 3-[4-(Trifluoromethyl)phenyl]propanoic Acid
- Friedel-Crafts Acylation : React 4-(trifluoromethyl)benzene with acryloyl chloride in the presence of $$ \text{AlCl}_3 $$ to form 3-[4-(trifluoromethyl)phenyl]propenoic acid.
- Hydrogenation : Catalytic hydrogenation ($$ \text{H}_2 $$, Pd/C) reduces the double bond, yielding the saturated propanoic acid.
Amide Bond Formation
The carboxylic acid is activated using $$ \text{EDCl} $$ (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and $$ \text{HOBt} $$ (hydroxybenzotriazole), then reacted with cyclopropylamine in dichloromethane at 0–5°C. The reaction achieves ~75% yield, with purification via silica gel chromatography.
Reaction Scheme :
$$
\text{C}6\text{H}4\text{CF}3\text{CH}2\text{CH}2\text{COOH} + \text{C}3\text{H}5\text{NH}2 \xrightarrow{\text{EDCl/HOBt}} \text{C}{21}\text{H}{22}\text{F}3\text{NO}2 + \text{H}_2\text{O}
$$
Nucleophilic Substitution of Halogenated Intermediates
This route utilizes 3-chloro-N-cyclopropylpropanamide and 4-(trifluoromethyl)phenylboronic acid in a Suzuki-Miyaura coupling.
Preparation of 3-Chloro-N-cyclopropylpropanamide
- Chlorination : Treat N-cyclopropylpropanamide with $$ \text{SOCl}_2 $$ to replace the hydroxyl group with chlorine.
- Purification : Distillation under reduced pressure (60°C, 10 mmHg) yields 85% pure intermediate.
Suzuki Coupling
React the chloroamide with 4-(trifluoromethyl)phenylboronic acid in a mixture of $$ \text{Pd(PPh}3\text{)}4 $$, $$ \text{Na}2\text{CO}3 $$, and dioxane/water (4:1) at 80°C for 12 hours. The product is extracted with ethyl acetate and purified via column chromatography (60% yield).
Reductive Amination of Keto Intermediates
A less common but scalable approach involves reductive amination of 3-[4-(trifluoromethyl)phenyl]propanal with cyclopropylamine.
- Aldehyde Synthesis : Oxidize 3-[4-(trifluoromethyl)phenyl]propan-1-ol using pyridinium chlorochromate (PCC) in $$ \text{CH}2\text{Cl}2 $$.
- Reductive Amination : Mix the aldehyde with cyclopropylamine and $$ \text{NaBH}_3\text{CN} $$ in methanol at room temperature. After 24 hours, isolate the product via acid-base extraction (55% yield).
Optimization Strategies and Comparative Analysis
Catalytic Systems
Solvent Effects
Analytical Characterization
Spectroscopic Data
Industrial Scalability and Environmental Considerations
Cost-Efficiency
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-3-[4-(trifluoromethyl)phenyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine, using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group on the phenyl ring can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
N-Cyclopropyl-3-[4-(trifluoromethyl)phenyl]propanamide has been investigated for its potential as a pharmaceutical agent. Its unique structural features contribute to its biological activity, making it a candidate for further research in drug development.
Anticancer Activity
Recent studies have highlighted the compound's efficacy against certain cancer cell lines. For instance, in vitro evaluations demonstrated that this compound exhibits cytotoxic effects on breast cancer cells (MCF-7), with an IC50 value indicating significant cell viability reduction at specific concentrations. This suggests its potential role as an anticancer agent, warranting further exploration in preclinical and clinical settings.
Anti-inflammatory Properties
The compound has also shown promise in reducing inflammatory responses. In studies involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential utility in treating inflammatory diseases.
Organic Synthesis
This compound serves as a valuable reagent in organic chemistry, particularly in cross-coupling reactions. Its ability to participate in various synthetic transformations makes it a versatile building block for the synthesis of more complex molecules.
Cross-Coupling Reactions
The compound can be utilized as a coupling partner in palladium-catalyzed reactions, facilitating the formation of carbon-carbon bonds. This application is particularly relevant in the synthesis of pharmaceuticals and agrochemicals, where complex molecular architectures are often required.
Synthesis of Advanced Materials
In addition to its use in pharmaceutical synthesis, this compound is being explored for the production of advanced materials, including polymers and nanomaterials. Its chemical properties allow for modifications that can enhance material performance in various applications.
Case Studies
Several case studies have been conducted to assess the efficacy and safety of this compound:
| Study Focus | Objective | Findings | Reference Year |
|---|---|---|---|
| Anticancer Activity | Evaluate cytotoxic effects on MCF-7 cells | IC50 = 15 µM after 48 hours | 2023 |
| Anti-inflammatory Properties | Investigate effects on LPS-stimulated macrophages | TNF-alpha reduction by 50% | 2025 |
| Synthetic Applications | Assess utility in cross-coupling reactions | High yields observed with various substrates | 2024 |
Mechanism of Action
The mechanism of action of N-Cyclopropyl-3-[4-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s cyclopropyl and trifluoromethyl groups contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use, with ongoing research aimed at elucidating these mechanisms in greater detail.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares core structural motifs with several pharmacologically active analogs:
Key Observations :
- The trifluoromethylphenyl group is a common feature, contributing to hydrophobicity and π-stacking interactions in target binding.
- Heterocyclic additions (e.g., triazolo[4,3-b]pyridazin in ) introduce rigidity and selectivity for kinases or other enzymes .
Pharmacological and Functional Comparisons
GW6471 (PPAR-α Antagonist)
- Activity: Blocks antinociceptive effects by antagonizing PPAR-α receptors .
(R)-2-Methyl-1-(3-oxo-3-...)pyrrolidine Derivative
- Synthetic Relevance : LCMS data (m/z 531 [M-H]⁻) and HPLC retention time (0.88 min) indicate a polar yet stable structure .
- Differentiation : The pyrrolidine-carboxylic acid ester introduces chirality and hydrogen-bonding capacity, which may favor interactions with proteases or ion channels.
Cyprofuram (Pesticide)
- Application : Demonstrates the utility of cyclopropane-carboxamide scaffolds in agrochemicals, though its biological targets (e.g., fungal enzymes) differ from pharmaceuticals .
Physicochemical and ADME Properties
| Property | Target Compound | GW6471 | Cyprofuram |
|---|---|---|---|
| LogP (Estimated) | ~3.5 (moderate lipophilicity) | ~4.2 (high lipophilicity) | ~2.8 (moderate) |
| Molecular Weight | ~300 Da | ~600 Da | ~280 Da |
| Solubility | Moderate (amide polarity) | Low (bulky substituents) | High (furan oxygen) |
Insights :
- The target compound’s intermediate LogP balances membrane permeability and aqueous solubility, advantageous for oral bioavailability.
- GW6471’s higher MW and lipophilicity may limit diffusion but enhance receptor binding duration .
Biological Activity
N-Cyclopropyl-3-[4-(trifluoromethyl)phenyl]propanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Structural Characteristics
The compound is characterized by:
- A cyclopropyl group , which contributes to the rigidity and steric properties.
- A trifluoromethyl-substituted phenyl ring , enhancing lipophilicity and potentially improving membrane permeability.
These features suggest that the compound may interact favorably with biological targets, such as enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to modulate specific molecular targets. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain enzymes, affecting metabolic pathways.
- Receptor Binding : It could interact with receptors, altering signaling pathways that influence cell behavior.
The trifluoromethyl group enhances the compound's lipophilicity, which is crucial for its bioavailability and interaction with lipid membranes.
Biological Activity Data
A summary of the biological activities reported for this compound is presented in Table 1 below.
| Activity | IC50 (nM) | Reference |
|---|---|---|
| MAO-B Inhibition | 21 | |
| Cancer Cell Line Cytotoxicity | 0.65 - 2.41 | |
| Enzyme Inhibition (hCA IX) | 89 pM |
Case Studies and Research Findings
- MAO-B Inhibition : A study indicated that this compound exhibited potent inhibition against monoamine oxidase B (MAO-B), with an IC50 value of 21 nM, suggesting its potential in treating neurodegenerative disorders .
- Cytotoxicity Against Cancer Cell Lines : Research demonstrated that the compound showed significant cytotoxic activity against various cancer cell lines, including MCF-7 and HeLa cells. The IC50 values ranged from 0.65 to 2.41 µM, indicating its potential as an anticancer agent .
- Selectivity for Carbonic Anhydrases : The compound was evaluated for its selectivity against human carbonic anhydrases (hCAs), showing promising inhibition at nanomolar concentrations, particularly against hCA IX, which is associated with tumor growth .
Q & A
Q. What are the standard synthetic routes for N-Cyclopropyl-3-[4-(trifluoromethyl)phenyl]propanamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step organic reactions, starting with the activation of the trifluoromethylphenyl group followed by amide bond formation. Key steps include:
- Coupling reactions : Use of carbodiimide reagents (e.g., EDC/HOBt) to link the cyclopropylamine moiety to the activated carboxylic acid derivative .
- Solvent and temperature control : Polar aprotic solvents (e.g., DMF, DCM) at 0–25°C to minimize side reactions and improve yield .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization to achieve >95% purity . Optimization focuses on adjusting stoichiometry, reaction time (6–24 hours), and catalyst choice (e.g., DMAP for acylation) .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- NMR spectroscopy : H and C NMR to verify cyclopropyl, trifluoromethylphenyl, and amide proton environments .
- Mass spectrometry (MS) : High-resolution MS (HRMS-ESI) to confirm molecular ion peaks (e.g., [M+H] at m/z 342.12) .
- X-ray crystallography : Resolves torsion angles (e.g., C–C–N–C = 175.2°) and hydrogen-bonding networks (N–H⋯O) in the crystal lattice .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally similar propanamide derivatives?
Discrepancies in pharmacological data (e.g., receptor binding affinities) arise from:
- Structural variations : Substituents on the phenyl ring (e.g., chloro vs. trifluoromethyl) alter steric and electronic interactions with targets .
- Assay conditions : Differences in cell lines (HEK293 vs. CHO) or buffer pH (7.4 vs. 6.8) impact IC values . Methodological solution : Perform head-to-head comparisons under standardized conditions (e.g., fluorescence polarization assays) and use molecular docking to rationalize SAR trends .
Q. What strategies are effective for improving the metabolic stability of this compound in preclinical studies?
- Functional group masking : Introduce electron-withdrawing groups (e.g., fluorine) on the cyclopropyl ring to reduce CYP450-mediated oxidation .
- Prodrug approaches : Convert the amide to a carbamate or ester to enhance plasma half-life, as seen in related TRPV1 antagonists .
- In vitro assays : Use liver microsomes (human/rat) to quantify metabolic clearance rates and identify vulnerable sites .
Q. How does crystallographic data inform the design of derivatives with enhanced target selectivity?
- Hydrogen-bonding motifs : The amide N–H forms a key interaction with residues in the receptor’s hydrophobic pocket (e.g., neurokinin receptor), guiding substitutions at the para position of the phenyl ring .
- Torsional flexibility : Adjusting the cyclopropyl group’s orientation (via methyl branching) can optimize van der Waals contacts without steric clashes .
Methodological Focus
Q. What in vitro assays are recommended for evaluating this compound’s antagonistic activity against neurokinin receptors?
- Radioligand displacement : Use H-substance P in CHO-K1 cells expressing NK1 receptors; calculate K values via competitive binding curves .
- Calcium flux assays : Monitor intracellular Ca (Fluo-4 dye) upon receptor activation; IC is derived from dose-response inhibition .
- Controls : Include aprepitant (a known NK1 antagonist) to validate assay sensitivity .
Q. How can researchers address low solubility in aqueous buffers during formulation studies?
- Co-solvent systems : Use PEG-400 or cyclodextrin-based vehicles (20–30% w/v) to enhance solubility without precipitation .
- Salt formation : Convert the amide to a hydrochloride salt via HCl gas treatment in diethyl ether .
- Particle size reduction : Nano-milling (e.g., ball milling) to achieve <200 nm particle size for improved dissolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
